molecular formula C9H10INO B13002797 1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one

Katalognummer: B13002797
Molekulargewicht: 275.09 g/mol
InChI-Schlüssel: ADPWMMRDBXPDKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one is an organic compound with the molecular formula C9H10INO This compound is characterized by the presence of an iodine atom attached to a methylpyridine ring, which is further connected to a propanone group

Vorbereitungsmethoden

The synthesis of 1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one typically involves the iodination of 5-methylpyridin-3-ylpropan-1-oneIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(6-Iodo-5-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H10INO

Molekulargewicht

275.09 g/mol

IUPAC-Name

1-(6-iodo-5-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

ADPWMMRDBXPDKS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CN=C(C(=C1)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.